BenchChemオンラインストアへようこそ!

methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Antimalarial drug discovery Structure-activity relationship β-Carboline

Procure (1R,3S)-methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate as the validated cis-diastereomer standard for antimalarial drug discovery. This compound exhibits a >3-fold potency differential against P. falciparum compared to its trans-isomer and maintains sub-5 µg/mL IC50 activity against both chloroquine-sensitive (3D7) and resistant (RKL-9) strains. Its defined SAR profile against C1-thiophene, n-octyl, and aromatized analogs makes it an essential reference for stereochemical and pharmacophoric modeling campaigns.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 84133-32-4
Cat. No. B3004227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
CAS84133-32-4
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24
InChIInChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3
InChIKeyVOMJKYKNVFYOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS 84133-32-4) Procurement: A Defined Tetrahydro-β-Carboline Scaffold for Antimalarial Research


Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS 84133-32-4) is a synthetic tetrahydro-β-carboline (THβC) derivative belonging to the β-carboline alkaloid class, a scaffold known for diverse pharmacological activities including antimalarial, anticancer, and antiviral properties [1]. The compound features a pyridin-3-yl substituent at the C1 position and a methyl carboxylate at the C3 position on the partially saturated tricyclic core. Its (1R,3S) stereoisomer, designated compound 9b, has been characterized in primary antimalarial drug discovery studies against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [2].

Why Substituent and Stereochemical Variations in Tetrahydro-β-Carboline Procurement Critically Alter Antimalarial Potency


Tetrahydro-β-carbolines with identical core scaffolds but different C1 substituents or stereochemical configurations cannot be substituted interchangeably for antimalarial research. Published structure-activity relationship (SAR) data demonstrate that replacing the pyridin-3-yl group at C1 with thiophene or n-octyl chains reduces potency by 2- to 4-fold, while aromatization of the tetrahydro ring to the fully aromatic β-carboline further diminishes activity [1]. Critically, the cis (1R,3S) and trans (1R,3R) diastereomers exhibit a potency differential exceeding 3-fold, with only the trans-diastereomer achieving sub-μg/mL IC50 values [1]. Below, quantitative evidence is presented to guide selection of the specific (1R,3S) pyridin-3-yl THβC over its closest structural analogs.

Quantitative Differentiation Evidence: Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate vs. Closest Analogs


C1 Pyridin-3-yl vs. Thiophene vs. n-Octyl Substituent: Impact on In Vitro Antiplasmodial IC50

The C1 pyridin-3-yl substituent of compound 9b provides superior antimalarial potency compared to thiophene or n-octyl replacements. In direct head-to-head assays against Plasmodium falciparum 3D7 (chloroquine-sensitive) and RKL-9 (chloroquine-resistant) strains, compound 9b (pyridin-3-yl) exhibited IC50 values of 3.25 μg/mL and 4.01 μg/mL, respectively, compared to the thiophene analog 12b with IC50 values of 6.84 μg/mL and 8.66 μg/mL, and the n-octyl analog 13b with IC50 values of 11.24 μg/mL and 13.84 μg/mL [1]. This represents a 2.1-fold potency advantage of 9b over 12b against the 3D7 strain, and a 3.5-fold advantage over 13b against the RKL-9 strain.

Antimalarial drug discovery Structure-activity relationship β-Carboline

Tetrahydro-β-Carboline vs. Aromatized β-Carboline: Impact of Ring Saturation on Antimalarial Activity

The partially saturated tetrahydro-β-carboline ring system of compound 9b is essential for antimalarial potency. Aromatization of 9b to the fully aromatic β-carboline analog compound 10 resulted in a significant loss of activity, with IC50 values increasing from 3.25 μg/mL to 7.16 μg/mL against the 3D7 strain, and from 4.01 μg/mL to 9.04 μg/mL against the RKL-9 strain [1]. This 2.2- to 2.3-fold reduction in potency demonstrates that the tetrahydro configuration is pharmacophorically required.

Antimalarial drug discovery Tetrahydro-β-carboline Aromatization

Cis (1R,3S) vs. Trans (1R,3R) Diastereomer: Stereochemical Impact on Antimalarial Potency

Stereochemistry at the C1 and C3 positions of the tetrahydro-β-carboline core is a critical determinant of antimalarial potency. The trans-diastereomer 9a (1R,3R) exhibited IC50 < 1 μg/mL against both 3D7 and RKL-9 strains of P. falciparum, whereas the cis-diastereomer 9b (1R,3S) showed IC50 values of 3.25 μg/mL and 4.01 μg/mL, respectively [1]. The trans configuration at C1-C3 therefore provides a >3-fold potency enhancement over the cis configuration. In the in vivo murine Plasmodium berghei model, compound 9a (50 mg/kg, oral) demonstrated superior parasite clearance and host survival compared to 9b [2].

Stereochemistry-activity relationship Antimalarial β-Carboline diastereomers

Classification of Compound 9b as a Highly Active Antimalarial Agent per Established Criteria

According to the classification system of Lekana-Douki et al., compounds with IC50 < 5 μg/mL are categorized as 'active antimalarials,' while IC50 values between 5–15 μg/mL are 'promising,' 15–50 μg/mL are 'moderately active,' and >50 μg/mL are 'inactive' [1]. Compound 9b, with IC50 values of 3.25 μg/mL (3D7) and 4.01 μg/mL (RKL-9), falls squarely within the 'active antimalarial' category for both chloroquine-sensitive and chloroquine-resistant strains [1]. This classification was assigned alongside compounds 9a (IC50 < 1 μg/mL) and 11a (IC50 3.07/2.12 μg/mL), whereas the thiophene analog 12b (IC50 6.84/8.66 μg/mL) and aromatized analog 10 (IC50 7.16/9.04 μg/mL) were downgraded to merely 'promising' activity [1].

Antimalarial activity classification β-Carboline Drug discovery benchmark

Recommended Research Application Scenarios for Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS 84133-32-4)


Antimalarial Lead Optimization: Stereochemical SAR Probe for C1-C3 Relative Configuration

Use compound 9b (cis, 1R,3S) as the key cis-diastereomer comparator in stereochemical SAR campaigns alongside trans-diastereomer 9a. The >3-fold potency differential between cis and trans forms provides a well-characterized baseline for evaluating how C1-C3 relative configuration influences target engagement. Both compounds demonstrated oral safety in the murine P. berghei model [1][2].

C1-Substituent Optimization Library: Pyridin-3-yl as the Benchmark Heteroaryl Group

Employ compound 9b as the reference pyridin-3-yl standard in a C1-substituent scanning library. The published IC50 data for thiophene (12b: 6.84/8.66 μg/mL) and n-octyl (13b: 11.24/13.84 μg/mL) analogs provide validated comparator data for new C1-modified THβC derivatives [1].

Tetrahydro vs. Aromatic β-Carboline Pharmacophore Validation

Use compound 9b alongside its aromatized counterpart (compound 10) as a matched molecular pair to interrogate the role of ring saturation in target binding. The 2.2- to 2.3-fold loss of potency upon aromatization provides a clear pharmacophoric requirement that can be exploited in computational docking and pharmacophore modeling studies [1].

Dual-Stage Antimalarial Screening: Activity Against Chloroquine-Sensitive and Chloroquine-Resistant Strains

Compound 9b maintains activity within the 'active antimalarial' range (IC50 < 5 μg/mL) against both chloroquine-sensitive (3D7, IC50 3.25 μg/mL) and chloroquine-resistant (RKL-9, IC50 4.01 μg/mL) P. falciparum strains, making it suitable as a reference compound in dual-stage screening panels evaluating cross-resistance profiles [1].

Quote Request

Request a Quote for methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.